(1S)-1-(1-phenylcyclopentyl)ethan-1-amine
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Overview
Description
(1S)-1-(1-phenylcyclopentyl)ethan-1-amine is a chiral amine compound characterized by a phenyl group attached to a cyclopentyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1-phenylcyclopentyl)ethan-1-amine typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Attachment of the Ethanamine Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1-phenylcyclopentyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl and cyclopentyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups onto the phenyl or cyclopentyl rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Industry: It could be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1S)-1-(1-phenylcyclopentyl)ethan-1-amine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(1-phenylcyclopentyl)ethan-1-amine: The enantiomer of the compound, which may have different biological activity.
1-Phenylcyclopentylamine: A related compound lacking the ethanamine moiety.
Cyclopentylamine: A simpler amine with a cyclopentyl group.
Uniqueness
(1S)-1-(1-phenylcyclopentyl)ethan-1-amine is unique due to its specific chiral configuration and the presence of both phenyl and cyclopentyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
(1S)-1-(1-phenylcyclopentyl)ethanamine |
InChI |
InChI=1S/C13H19N/c1-11(14)13(9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10,14H2,1H3/t11-/m0/s1 |
InChI Key |
ABRFXTMQISKRJO-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1(CCCC1)C2=CC=CC=C2)N |
Canonical SMILES |
CC(C1(CCCC1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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